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1,9-Dimethylguanine
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Overview
Description
1,9-Dimethylguanine is a derivative of guanine, a purine base found in nucleic acids. This compound is characterized by the addition of methyl groups at the 1 and 9 positions of the guanine molecule. It has been identified as a natural product isolated from the Antarctic sponge Isodictya erinacea . The molecular formula of this compound is C7H9N5O, and it has a molecular weight of 179.1793 .
Preparation Methods
1,9-Dimethylguanine can be synthesized through various chemical routes. One common method involves the methylation of guanine using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,9-Dimethylguanine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like water or dimethyl sulfoxide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research Applications
1,9-Dimethylguanine has been utilized in various research contexts:
Chemistry
- Model Compound : It serves as a model compound in studies of nucleic acid chemistry and purine metabolism. Its structure allows researchers to investigate the effects of methylation on nucleobase behavior and interactions within DNA.
Biology
- Biomarker Studies : The compound is explored for its potential as a biomarker in disease processes. Its role in cellular mechanisms provides insights into gene expression modulation and protein interactions.
Medicine
- Cytotoxicity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Human Hepatocellular Carcinoma (HepG2) : Moderate cytotoxic effects observed.
- Human Breast Adenocarcinoma (MCF-7) : Also shows moderate cytotoxicity.
Industry
- Synthesis of Bioactive Compounds : The compound is used in the synthesis of other bioactive compounds and serves as a reference standard in analytical chemistry.
Research has highlighted both cytotoxic and anti-inflammatory properties of this compound:
Cytotoxicity Case Study
A study isolated this compound from marine sponges and evaluated its cytotoxicity against various cancer cell lines. The results indicated IC50 values reflecting moderate to low toxicity levels against HepG2 and MCF-7 cells, emphasizing its potential for anticancer therapy development.
Anti-inflammatory Activity Case Study
In studies involving Cordyceps bassiana, treatment with this compound resulted in significant reductions in pro-inflammatory markers such as cyclooxygenase (COX)-2 and tumor necrosis factor (TNF)-α. This suggests its potential role in treating inflammatory diseases by inhibiting critical signaling pathways like NF-κB and AP-1.
Mechanism of Action
The mechanism of action of 1,9-Dimethylguanine involves its interaction with nucleic acids and proteins. It can act as a methyl donor in methylation reactions, influencing gene expression and protein function. The compound targets specific molecular pathways, including those involved in DNA replication and repair . Its effects are mediated through interactions with enzymes and other proteins that recognize and bind to methylated purines.
Comparison with Similar Compounds
1,9-Dimethylguanine can be compared with other methylated purines such as:
7-Methylguanine: Similar in structure but with a methyl group at the 7 position.
9-Methylguanine: Contains a single methyl group at the 9 position.
1,7-Dimethylguanine: Methyl groups at the 1 and 7 positions.
The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogues, making it valuable for specific research applications .
Biological Activity
1,9-Dimethylguanine (1,9-DMG) is a methylated derivative of guanine, a fundamental purine nucleobase in nucleic acids. Its unique structure, characterized by two methyl groups at the 1 and 9 positions of the purine ring, influences its biological activity significantly. This article explores the biological activity of 1,9-DMG, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₇H₉N₅O
- Molecular Weight : Approximately 179.18 g/mol
- Structure : The compound consists of a guanine base with methyl substitutions, which alter its reactivity and biological interactions compared to other guanine derivatives.
Compound | Structure | Unique Features |
---|---|---|
Guanine | C5H5N5O | Natural nucleobase; no alkyl groups |
O6-Methylguanine | C6H8N4O | Methyl group at O6; known mutagen |
1-Methylguanine | C6H7N5O | Methyl group at position 1; less studied |
7-Methylguanine | C6H7N5O | Methyl group at position 7; affects base pairing |
This compound | C7H9N5O | Two methyl groups at positions 1 and 9 |
Cytotoxicity
Research has shown that 1,9-DMG exhibits moderate to low cytotoxicity against various cancer cell lines. Notably:
- Human Hepatocellular Carcinoma (HepG2) : Exhibited moderate cytotoxic effects.
- Human Breast Adenocarcinoma (MCF-7) : Also showed moderate cytotoxicity.
These findings suggest that 1,9-DMG may have potential as a chemotherapeutic agent or as a lead compound for developing new anticancer drugs .
1,9-DMG acts primarily through its interaction with nucleic acids and proteins:
- DNA Alkylation : It can mimic natural nucleobases during DNA replication and repair processes. This mimicking can lead to mispairing during DNA replication, contributing to mutagenesis and potentially carcinogenesis .
- Gene Expression Modulation : The compound influences gene expression by acting as a methyl donor in methylation reactions. This interaction can affect protein synthesis and cellular signaling pathways .
Anti-inflammatory Activity
In addition to its cytotoxic effects, 1,9-DMG has been identified as having anti-inflammatory properties:
- In studies involving Cordyceps bassiana, it was found that 1,9-DMG suppressed the expression of pro-inflammatory markers such as cyclooxygenase (COX)-2 and tumor necrosis factor (TNF)-α. This suggests its potential role in treating inflammatory diseases .
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study isolated 1,9-DMG from marine sponges and evaluated its cytotoxicity against various cancer cell lines. The results indicated IC50 values ranging from moderate to low toxicity levels against HepG2 and MCF-7 cells. These findings highlight the compound's potential as a basis for developing anticancer therapies .
Case Study 2: Anti-inflammatory Mechanisms
In another study on Cordyceps bassiana, researchers demonstrated that treatment with 1,9-DMG led to significant reductions in luciferase activity induced by NF-κB and AP-1 pathways. This indicates that the compound may inhibit inflammatory responses through modulation of these critical signaling pathways .
Properties
CAS No. |
42484-34-4 |
---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-amino-1,9-dimethylpurin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3,(H2,8,10) |
InChI Key |
MXLVASHNANBJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N(C2=O)C)N |
Origin of Product |
United States |
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